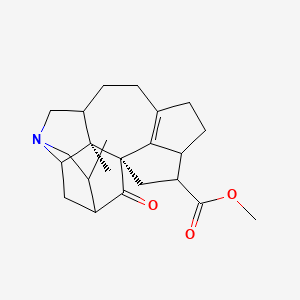
Daphniyunine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11511(1),?0(2),(1)?0(3),?0(1)?,(1)?]icos-13(19)-ene-17-carboxylate is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure through a series of cyclization reactions. Key reagents often include organometallic catalysts and specific solvents to facilitate the formation of the desired product. The reaction conditions are meticulously controlled, including temperature, pressure, and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate: A similar compound with slight variations in the hexacyclic structure or functional groups.
Tricyclic urea compounds: These compounds share some structural similarities and are used in similar applications, such as JAK2 V617F inhibitors.
Uniqueness
The uniqueness of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-ene-17-carboxylate lies in its specific hexacyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H31NO3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+/m1/s1 |
InChI Key |
UMIPHFQOKSWKPK-ZPWWKVKHSA-N |
Isomeric SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


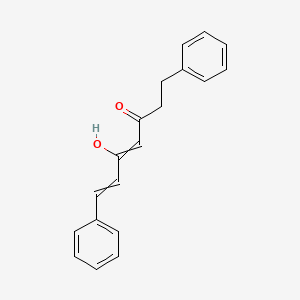
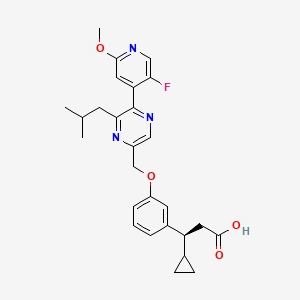
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
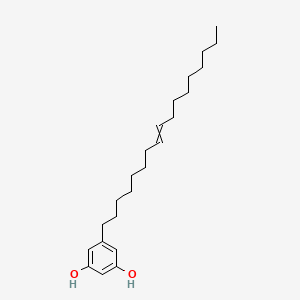
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
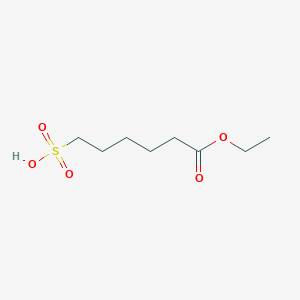
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
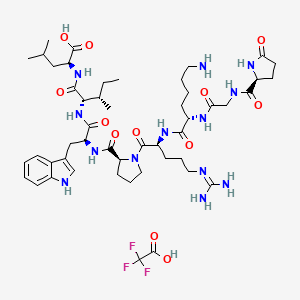

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
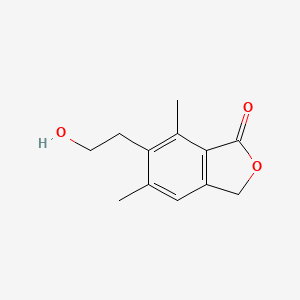
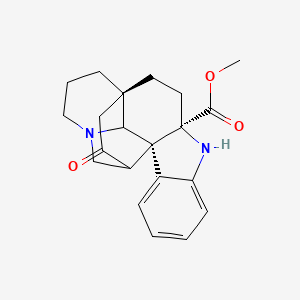

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
